[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that features both a piperidine and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple stepsThe tetrazole moiety is then introduced through a cycloaddition reaction involving an azide and a nitrile .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogenation with palladium catalyst).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors .
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various diseases, including cancer and infectious diseases .
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors in the nervous system, while the tetrazole moiety can bind to enzymes and inhibit their activity. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of enzyme activity .
Comparison with Similar Compounds
[4-(4-chlorophenyl)-4-hydroxypiperidine]: Shares the piperidine and chlorophenyl moieties but lacks the tetrazole group.
[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Contains the tetrazole and phenyl groups but lacks the piperidine ring.
Uniqueness:
- The combination of both piperidine and tetrazole moieties in [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone provides unique chemical and biological properties.
- This compound’s dual functionality allows it to interact with a broader range of molecular targets, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C20H20ClN5O2 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H20ClN5O2/c1-14-22-23-24-26(14)18-8-2-15(3-9-18)19(27)25-12-10-20(28,11-13-25)16-4-6-17(21)7-5-16/h2-9,28H,10-13H2,1H3 |
InChI Key |
FWXYCMPOTMKAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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